2-(Diethylphosphonomethyl)benzyl bromide
Description
2-(Diethylphosphonomethyl)benzyl bromide is a benzyl bromide derivative featuring a diethylphosphonomethyl group (-CH₂P(O)(OEt)₂) at the 2-position of the benzene ring. This compound is of significant interest in organic synthesis, particularly as a precursor for alkylation or Wittig-type reactions, where the phosphonate group enhances electrophilicity and stabilizes transition states. The diethylphosphono moiety introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler benzyl bromide derivatives.
Properties
CAS No. |
50869-57-3 |
|---|---|
Molecular Formula |
C12H18BrO3P |
Molecular Weight |
321.15 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-8-6-5-7-11(12)9-13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FMKQTGASIKCHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1CBr)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents on the benzyl bromide scaffold profoundly influence bond geometry and reactivity. compares structural parameters (Table 1) for substituted benzyl bromides, revealing that electron-donating groups (e.g., methoxy in 2,6-dimethoxybenzyl bromide) elongate the C(ring)–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide. The torsion angle (C–C–C–Br) approaches 90°, favoring a perpendicular arrangement that may reduce steric hindrance during reactions . For 2-(diethylphosphonomethyl)benzyl bromide, the phosphonate group’s strong electron-withdrawing nature likely further elongates the CH₂–Br bond, enhancing its leaving-group ability and electrophilicity.
Physical Properties
Table 1 summarizes physical properties of substituted benzyl bromides:
*Estimated based on analogous phosphonate-containing compounds .
Its melting point is comparable to triphenylphosphonium salts (e.g., 245–248°C in ), suggesting similar crystallinity.
Industrial and Research Relevance
Market analyses for trifluoromethyl-substituted benzyl bromides highlight growing demand in pharmaceuticals and agrochemicals .
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